molecular formula C10H7FO2S B3051173 1-Naphthalenesulfonyl fluoride CAS No. 317-55-5

1-Naphthalenesulfonyl fluoride

Cat. No.: B3051173
CAS No.: 317-55-5
M. Wt: 210.23 g/mol
InChI Key: MYKMYBMCWFRCHA-UHFFFAOYSA-N
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Description

1-Naphthalenesulfonyl fluoride is an organic compound with the molecular formula C10H7FO2S. It is a sulfonyl fluoride derivative of naphthalene, characterized by the presence of a sulfonyl fluoride group attached to the naphthalene ring. This compound is known for its stability and reactivity, making it valuable in various chemical applications .

Mechanism of Action

Target of Action

Naphthalene-1-sulfonyl fluoride (NSF) is a sulfonyl fluoride derivative that has been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for its unique stability-reactivity balance . The primary targets of NSF are context-specific amino acids or proteins . It acts as an electrophile, forming a covalent bond with these targets for diverse applications .

Mode of Action

NSF interacts with its targets through a selective covalent interaction . Due to its relatively low reactivity toward nucleophilic substitution and exclusive heterolytic property, NSF can selectively interact with specific amino acids or proteins . This interaction results in changes at the molecular level, affecting the function of the target proteins.

Biochemical Pathways

It is known that nsf can react with active site amino acids to inactivate enzymes . This suggests that NSF may affect various biochemical pathways by modulating the activity of key enzymes.

Pharmacokinetics

The balance of reactivity and stability that makes nsf attractive for biological applications, particularly its resistance to hydrolysis under physiological conditions, suggests that it may have favorable adme properties .

Result of Action

The result of NSF’s action at the molecular and cellular level is largely dependent on its specific targets. For instance, when NSF reacts with active site amino acids to inactivate enzymes, it can disrupt the normal function of these enzymes, leading to various cellular effects .

Action Environment

The action, efficacy, and stability of NSF can be influenced by various environmental factors. For example, the presence of other molecules that can react with NSF may affect its selectivity and reactivity. Additionally, factors such as pH and temperature can influence the stability and reactivity of NSF .

Chemical Reactions Analysis

1-Naphthalenesulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium fluoride, potassium bifluoride, and various nucleophiles. The major products formed depend on the specific nucleophile used in the reaction.

Comparison with Similar Compounds

1-Naphthalenesulfonyl fluoride can be compared with other sulfonyl fluorides, such as:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability compared to other sulfonyl fluorides. Its naphthalene backbone offers additional aromatic stability and potential for π-π interactions, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

naphthalene-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKMYBMCWFRCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80605835
Record name Naphthalene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80605835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317-55-5
Record name Naphthalene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80605835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 317-55-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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